molecular formula C13H16O4 B561488 Ethyl 3-[4-(acetyloxy)phenyl]propanoate CAS No. 100613-03-4

Ethyl 3-[4-(acetyloxy)phenyl]propanoate

Cat. No.: B561488
CAS No.: 100613-03-4
M. Wt: 236.267
InChI Key: ATTBAJVGJKTREB-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(acetyloxy)phenyl]propanoate is an organic compound with the molecular formula C13H16O4 It is an ester derivative of phenylpropanoic acid, where the phenyl ring is substituted with an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(acetyloxy)phenyl]propanoate typically involves the esterification of 3-[4-(acetyloxy)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(acetyloxy)phenyl]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-[4-(acetyloxy)phenyl]propanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 3-[4-(acetyloxy)phenyl]propanoic acid and ethanol.

    Reduction: 3-[4-(hydroxy)phenyl]propanol.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[4-(acetyloxy)phenyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(acetyloxy)phenyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active phenylpropanoic acid, which can then interact with enzymes and receptors in biological systems. The acetyloxy group can also be involved in acetylation reactions, modifying the activity of proteins and other biomolecules.

Comparison with Similar Compounds

Ethyl 3-[4-(acetyloxy)phenyl]propanoate can be compared with other similar compounds such as:

    Ethyl 3-[4-(hydroxy)phenyl]propanoate: This compound lacks the acetyloxy group and has different reactivity and biological activity.

    Mthis compound: The methyl ester has different physical properties and reactivity compared to the ethyl ester.

    Ethyl 3-[4-(methoxy)phenyl]propanoate: The methoxy group provides different electronic and steric effects, leading to variations in reactivity and biological activity.

This compound is unique due to the presence of the acetyloxy group, which imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

ethyl 3-(4-acetyloxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)17-10(2)14/h4-5,7-8H,3,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTBAJVGJKTREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698796
Record name Ethyl 3-[4-(acetyloxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100613-03-4
Record name Ethyl 3-[4-(acetyloxy)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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